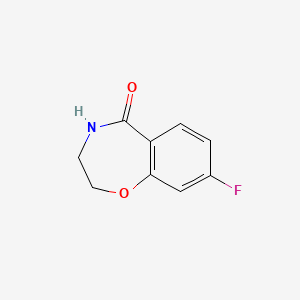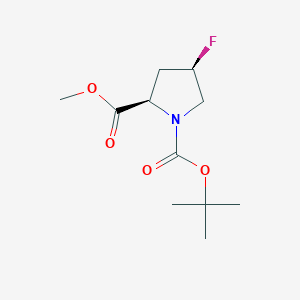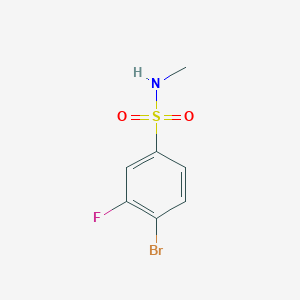
1-Bromo-4-butoxi-2-metilbenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-butoxy-2-methylbenzene is an organic compound with the chemical formula C11H15BrO. It is a colorless liquid that is used in various fields such as medical research, environmental research, and industrial research. This compound is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a butoxy group, and a methyl group.
Aplicaciones Científicas De Investigación
1-Bromo-4-butoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.
Industry: In industrial research, it is used in the development of new materials, including polymers and resins, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
- Electrophilic Aromatic Substitution (EAS) : The bromine atom is electrophilic due to its partial positive charge. It forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate is then attacked by a base (e.g., a nucleophile) to restore aromaticity, resulting in the substituted benzene ring .
Mode of Action
Análisis Bioquímico
Biochemical Properties
1-Bromo-4-butoxy-2-methylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The bromine atom in the compound acts as an electrophile, making the benzene ring susceptible to nucleophilic attack. This compound interacts with various enzymes and proteins that facilitate these substitution reactions. For instance, it can interact with cytochrome P450 enzymes, which are known to catalyze the oxidation of organic substrates. The interaction between 1-Bromo-4-butoxy-2-methylbenzene and cytochrome P450 enzymes involves the formation of a reactive intermediate, which can further react with other biomolecules, leading to the formation of substituted benzene derivatives .
Cellular Effects
1-Bromo-4-butoxy-2-methylbenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to the activation or inhibition of specific signaling pathways, thereby influencing gene expression and cellular metabolism. For example, the compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, 1-Bromo-4-butoxy-2-methylbenzene can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of action of 1-Bromo-4-butoxy-2-methylbenzene involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can result in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, 1-Bromo-4-butoxy-2-methylbenzene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-butoxy-2-methylbenzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-4-butoxy-2-methylbenzene is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of reactive intermediates that can further interact with cellular components, leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-Bromo-4-butoxy-2-methylbenzene can result in cumulative cellular damage and altered cellular functions .
Dosage Effects in Animal Models
The effects of 1-Bromo-4-butoxy-2-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of 1-Bromo-4-butoxy-2-methylbenzene can lead to significant oxidative stress, resulting in cellular damage and apoptosis. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .
Metabolic Pathways
1-Bromo-4-butoxy-2-methylbenzene is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body. The interaction of 1-Bromo-4-butoxy-2-methylbenzene with these metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites in the body .
Transport and Distribution
The transport and distribution of 1-Bromo-4-butoxy-2-methylbenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, such as albumin, which can influence its localization and accumulation within specific cellular compartments. The distribution of 1-Bromo-4-butoxy-2-methylbenzene within tissues can also be influenced by its lipophilicity, which affects its ability to cross biological membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 1-Bromo-4-butoxy-2-methylbenzene can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through the presence of targeting signals or post-translational modifications. For instance, the butoxy group in the compound can facilitate its localization to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, the bromine atom can influence the compound’s ability to cross mitochondrial membranes, allowing it to interact with mitochondrial proteins and influence mitochondrial function .
Métodos De Preparación
The synthesis of 1-Bromo-4-butoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-butoxy-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure the selective substitution of the bromine atom at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-Bromo-4-butoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-butoxy-2-methylbenzene. This can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 4-butoxy-2-methylphenol.
Comparación Con Compuestos Similares
1-Bromo-4-butoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-ethoxy-2-methylbenzene: Similar in structure but with an ethoxy group instead of a butoxy group.
1-Bromo-4-methoxy-2-methylbenzene: Contains a methoxy group instead of a butoxy group.
1-Bromo-4-propoxy-2-methylbenzene: Features a propoxy group in place of the butoxy group.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications due to the varying alkoxy groups attached to the benzene ring .
Propiedades
IUPAC Name |
1-bromo-4-butoxy-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-3-4-7-13-10-5-6-11(12)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOENTWFSYBKJRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)


![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)


![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)



